Diisocyanoadociane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60197-58-2 |
|---|---|
Molecular Formula |
C22H32N2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(2R,3R,3aS,5aS,6S,8aR,9S,10aS,10bS,10cS)-3,6-diisocyano-2,3,6,9-tetramethyl-1,2,3a,4,5,5a,7,8,8a,9,10,10a,10b,10c-tetradecahydropyrene |
InChI |
InChI=1S/C22H32N2/c1-13-11-15-12-14(2)22(4,24-6)18-8-7-17-20(19(15)18)16(13)9-10-21(17,3)23-5/h13-20H,7-12H2,1-4H3/t13-,14+,15-,16+,17-,18-,19+,20+,21-,22+/m0/s1 |
InChI Key |
XLVAONKBFLGZSE-OXEUSEQRSA-N |
SMILES |
CC1CC2CC(C(C3C2C4C1CCC(C4CC3)(C)[N+]#[C-])(C)[N+]#[C-])C |
Isomeric SMILES |
C[C@H]1C[C@H]2C[C@H]([C@@]([C@@H]3[C@@H]2[C@@H]4[C@@H]1CC[C@]([C@H]4CC3)(C)[N+]#[C-])(C)[N+]#[C-])C |
Canonical SMILES |
CC1CC2CC(C(C3C2C4C1CCC(C4CC3)(C)[N+]#[C-])(C)[N+]#[C-])C |
Other CAS No. |
60197-58-2 |
Synonyms |
diisocyanoadociane |
Origin of Product |
United States |
Isolation and Biosynthetic Investigations of Diisocyanoadociane
Strategies for Natural Product Isolation and Purification Methodologies
The journey of a natural product from its biological source to a pure, characterizable compound involves a multi-step process of extraction and purification. pandawainstitute.com The isolation of Diisocyanoadociane from marine sponges follows a well-established, albeit challenging, protocol typical for marine secondary metabolites.
The general strategy begins with the collection of the sponge, which is then typically frozen or extracted immediately with an organic solvent like ethanol (B145695) or dichloromethane (B109758) to prevent chemical degradation. marinespecies.orgnih.gov This initial crude extract contains a complex mixture of lipids, primary metabolites, and the desired secondary metabolites.
To isolate this compound, this crude extract is subjected to a series of chromatographic techniques. A common initial step is bioassay-guided fractionation, where the extract is separated into simpler fractions, and each is tested for a specific biological activity to identify the fractions containing the compound of interest. nih.gov The purification process employs various chromatographic methods to separate compounds based on their physical and chemical properties, such as polarity, size, and charge.
Common Purification Techniques in Natural Product Isolation:
| Technique | Principle | Application in this compound Isolation |
| Vacuum Liquid Chromatography (VLC) | A preliminary separation technique using a column under vacuum, separating compounds based on polarity. | Used for the initial pre-fractionation of the crude sponge extract. marinespecies.org |
| Silica (B1680970) Gel Chromatography | Separation based on differential adsorption of compounds to the polar silica stationary phase. | A standard method for separating moderately polar compounds like diterpenoids from the complex mixture. acsgcipr.org |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution technique that uses high pressure to pass the solvent and sample through a column packed with a stationary phase. | The final purification step to yield pure this compound, often using a reverse-phase column. marinespecies.orguic.edu |
Final purification of this compound is typically achieved using HPLC, which provides the high resolution necessary to separate it from other structurally similar diterpenes. marinespecies.org The structure of the pure compound is then confirmed through detailed spectroscopic analysis.
Precursor Incorporation and Enzymatic Mechanisms in this compound Biosynthesis
Understanding the biosynthesis of a natural product reveals how an organism constructs complex molecules from simple precursors. For this compound, the origin of its unique carbon skeleton and, particularly, its two isocyanide groups has been a subject of significant investigation.
Research has definitively shown that the isocyanide groups are derived from inorganic cyanide. rsc.org Early biosynthetic studies on the sponge Amphimedon terpenensis used radiolabeled precursors to trace their incorporation into the final molecule. These experiments demonstrated that sodium [¹⁴C]cyanide is efficiently incorporated, with the radiolabel specifically associated with the two isocyanide carbons. rsc.orgrsc.org Further studies confirmed that [¹⁴C]-labeled thiocyanate (B1210189) also serves as a precursor to the isocyanide groups in this compound, suggesting an interconversion pathway between inorganic cyanide and thiocyanate within the sponge. rsc.orgzlibrary.to
Table of Precursor Feeding Experiments in Amphimedon sp.
| Precursor Fed | Result | Conclusion | Reference |
| Sodium [¹⁴C]cyanide | Radiolabeled this compound isolated | Inorganic cyanide is a direct precursor to the isocyanide carbons. | rsc.orgrsc.org |
| Sodium [¹⁴C]thiocyanate | Radiolabeled this compound isolated | Thiocyanate is a competent precursor, likely converted to cyanide before incorporation. | rsc.org |
| ¹⁴C-labeled Diisothiocyanatoadociane | Incorporation of radiolabel into this compound | Demonstrates an isothiocyanate-isocyanide conversion at the secondary metabolite level. | zlibrary.to |
| Various ¹⁴C-labeled amino acids (alanine, glycine (B1666218), leucine, arginine) | No incorporation into the isocyanide groups | The cyanide utilized by the sponge is not derived from these common amino acid precursors. | rsc.org |
While the precursors for the isocyanide groups are established, the specific enzymatic machinery is less understood. The biosynthesis of the tetracyclic diterpene skeleton is presumed to be catalyzed by a terpene synthase, which facilitates complex cyclization reactions of an acyclic precursor like geranylgeranyl diphosphate. beilstein-journals.org The installation of the isocyanide functionality likely involves a series of enzymatic steps. Although the specific enzymes have not been isolated and characterized for this compound, biosynthetic pathways for other natural products often involve oxidoreductases, such as cytochromes P450, which can perform highly specific transformations. beilstein-journals.orgnih.gov
Genetic Determinants and Biosynthetic Gene Cluster Elucidation for this compound
In many microorganisms and invertebrates, the genes responsible for the biosynthesis of a secondary metabolite are organized into a contiguous unit known as a Biosynthetic Gene Cluster (BGC). nih.gov These clusters typically contain the gene for the core synthase enzyme (e.g., a terpene synthase) as well as genes for tailoring enzymes that modify the core structure, transporters, and regulatory proteins. mdpi.com
The elucidation of the BGC for this compound would provide the definitive blueprint for its formation. Identifying and characterizing this BGC would involve modern genomic and bioinformatic approaches. The general process includes:
Sequencing the genome of the producing organism or, more likely, its associated microbial symbionts, as microbes are often the true producers of sponge-derived natural products. nih.gov
Using bioinformatics tools to mine the genome for sequences homologous to known terpene synthase genes and other enzymes implicated in isocyanide biosynthesis.
Heterologous expression of the candidate BGC in a host organism like E. coli or Saccharomyces cerevisiae to confirm its ability to produce this compound. beilstein-journals.org
While the terpenoid nature of this compound strongly points to the existence of a specific BGC centered around a terpene synthase gene, the complete cluster responsible for its production has not yet been fully identified and characterized in the scientific literature. The discovery of such a cluster would be a significant step toward understanding the evolution of isocyanide biosynthesis and enabling biotechnological production of this compound.
Chemodiversity of this compound-Producing Marine Organisms
Marine sponges are renowned for their chemical diversity, often producing a wide array of structurally related compounds. nih.gov The organisms that produce this compound are no exception, exhibiting a rich chemodiversity centered around the diterpene isonitrile scaffold.
This compound was originally isolated from a sponge identified as Amphimedon sp., later classified as Amphimedon terpenensis. rsc.orgmarinespecies.orgrsc.org More recently, the compound has also been found in a newly described species, Cymbastela hooperi, collected from the Great Barrier Reef. marinespecies.org In fact, based on chemical and morphological similarities, it has been proposed to reclassify Amphimedon terpenensis as Cymbastela terpenensis. marinespecies.org
These sponges produce not just this compound but a suite of related diterpenoid derivatives. marinespecies.org This chemical diversity is a hallmark of marine natural product biosynthesis, where a single biosynthetic pathway can be modified by various tailoring enzymes to generate a family of analogous compounds. escholarship.org In the case of isocyanide-producing sponges, this often includes metabolites where the isocyanide group is replaced by an isothiocyanate, thiocyanate, or formamide (B127407) group, all sharing the same carbon skeleton. uq.edu.au The study of Cymbastela hooperi led to the isolation of 19 distinct, but related, natural products, highlighting the impressive chemodiversity of these organisms. marinespecies.org
Table of Known this compound-Producing Organisms
| Marine Organism | Phylum | Class of Compounds Produced |
| Amphimedon terpenensis (also proposed as Cymbastela terpenensis) | Porifera | Diterpene isocyanides (including this compound), isothiocyanates. marinespecies.orgrsc.org |
| Cymbastela hooperi | Porifera | A large suite of related diterpene isonitrile derivatives. marinespecies.org |
Chemical Synthesis and Analog Preparation of Diisocyanoadociane
Retrosynthetic Analysis and Strategic Disconnections for Diisocyanoadociane
Retrosynthetic analysis of DICA typically aims to simplify its complex polycyclic framework into more manageable, readily available starting materials. The lack of extensive functional handles in DICA can be seen as both a challenge, limiting options for strategic disconnections, and a motivator for creative approaches. escholarship.org
Early retrosynthetic strategies for DICA often focused on the Diels-Alder reaction as a key bond-forming step for constructing the six-membered rings of its core. nih.govnih.gov This approach leverages the ability of Diels-Alder reactions to simplify complex bond networks into unsaturated building blocks. nih.gov Another common strategy involves targeting a tetracyclic diketone, known as the "Corey dione (B5365651)," as a late-stage intermediate. nih.govescholarship.orgnih.gov The challenging installation of the two tertiary isonitrile groups, one axial and one equatorial, has been a central consideration in retrosynthetic planning. escholarship.org
The concept of dynamic retrosynthetic analysis, where the target is treated as a dynamic constellation of related structures, has also been applied to DICA, aiming to identify congeners with easier synthetic routes while maintaining desired properties. nih.govresearchgate.net
Total Synthesis Approaches for this compound
The total synthesis of DICA has been achieved through various routes, each addressing the molecule's complexity with different strategic disconnections and methodologies. The first synthesis of DICA was described in 1987 by Corey and Magriotis, utilizing a Diels-Alder based strategy to generate the Corey dione. nih.govacs.orgacs.org This initial approach involved approximately two dozen steps. nih.gov
More recent total syntheses have aimed for increased conciseness and stereocontrol. For example, a concise synthesis of DICA was reported from dehydrocryptone in 10 steps, or 13 steps from commercially available material. nih.govnih.gov This re-engineered approach significantly reduced the number of steps compared to earlier efforts. nih.govnih.gov
Key synthetic approaches to DICA:
| Synthesis Group | Key Strategy | Number of Steps (Linear) | Notes |
| Corey and Magriotis nih.govacs.orgacs.org | Diels-Alder based, targeting Corey dione | ~24 | Generated all four stereoisomers of DICA. nih.gov |
| Shenvi Group nih.govescholarship.org | Invertive displacement of tertiary trifluoroacetates | 13 (from simple building blocks) | Highly stereoselective, single enantiomer. escholarship.org |
| Vanderwal Group (Second-generation) acs.orgnih.govescholarship.orgacs.org | Stereocontrolled Birch reductions, "bay-ring" formation | 13 | Highly stereoselective, enantioselective. acs.orgnih.govacs.org |
Stereocontrolled Synthesis Strategies and Methodologies
Achieving stereocontrol over the 10 stereogenic centers in DICA, particularly at the C7 and C20 isonitrile-bearing carbons, has been a major focus. acs.orgacs.org
Several strategies have been employed for stereoselective isonitrile installation:
Corey and Magriotis's approach: Involved converting a 7,20-diketone to a bis-axial diol via nucleophilic methylation. Subsequent activation as trifluoroacetates and TiCl4-facilitated displacement with TMSCN led to the formation of all four stereoisomers of DICA, requiring HPLC for isolation of the desired isomer. escholarship.orgnih.gov
Fairweather and Mander's approach: Utilized stereospecific Curtius rearrangements to install tertiary carbinolamines as isonitrile precursors. nih.govescholarship.org
Shenvi group's method: Featured an invertive displacement of stereochemically defined tertiary trifluoroacetates using TMSCN and Sc(OTf)3. nih.govnih.govescholarship.orgacs.org This method allowed for the simultaneous introduction of both isonitriles with inversion of configuration. acs.org
Vanderwal group's strategy: Relied on stereocontrolled Birch reductions of unsaturated tricyclic precursors and a subsequent "bay ring" formation to generate the isocycloamphilectane core. acs.orgnih.govescholarship.orgacs.org The establishment of an enantioenriched cyclohexanone (B45756) starting material was crucial for an asymmetric synthesis. escholarship.org
Challenges in Constructing the Adociane Polycyclic Core
The construction of the adociane polycyclic core presents several inherent challenges:
Sterically Hindered and Strained Environments: The polycyclic nature of DICA often necessitates bond-forming reactions within sterically hindered and strained environments, making disconnections into similarly sized fragments problematic. google.com
Lack of Functional Handles: The relatively unfunctionalized nature of DICA limits the options for strategic disconnections without introducing superfluous functionality during retrosynthesis. escholarship.org
Installation of Multiple Stereocenters: DICA possesses 10 stereogenic centers, demanding highly selective reactions to control their relative and absolute configurations. acs.org
Stereocontrol of Isonitrile Groups: The introduction of the two isonitrile groups at C7 and C20, each with specific stereochemical requirements (one axial and one equatorial in the natural product), has been a persistent challenge. nih.govescholarship.orgacs.org Early syntheses often resulted in mixtures of stereoisomers for these positions. nih.govescholarship.org
Late-Stage Functionalization: The identification of late-stage isocyanide functionalization of complex and densely functionalized molecules remains a challenge in the broader field of isocyanide synthesis. acs.org
Evolution of Concise Synthetic Routes to this compound
The evolution of DICA synthesis has been marked by a continuous drive towards more concise and efficient routes, often leveraging lessons learned from earlier attempts. acs.orgnih.govnih.govescholarship.org
From lengthy to concise: Early syntheses, such as Corey's, involved a significant number of steps (around 24-27 steps) and often yielded mixtures of stereoisomers for the isonitrile functionalities. nih.govnih.govescholarship.org
Re-engineering formal syntheses: Subsequent efforts re-engineered previous formal syntheses, focusing on productive transformations to deliver DICA in fewer than half the original number of steps. nih.govnih.gov
Second-generation approaches: The development of second-generation syntheses, such as that by the Vanderwal group, transformed lengthy formal syntheses of racemic material with stereorandom endgames into highly stereocontrolled, enantioselective total syntheses completed in significantly fewer steps (e.g., 13 steps). acs.orgnih.govescholarship.orgacs.org These improvements often involved careful editing of the perhydropyrene-building events and the identification of sources of asymmetry. acs.org
Strategic innovations: Innovations like the stereocontrolled Birch reductions and "bay ring" formation, coupled with efficient methods for isonitrile introduction, have been instrumental in achieving these more concise routes. acs.orgnih.govescholarship.orgacs.org
Formal Synthesis of this compound and Key Intermediates
Formal synthesis involves the synthesis of a known intermediate that has previously been converted to the target molecule. Several formal syntheses of DICA have been reported, often converging on the "Corey dione" (a tetracyclic diketone) as a key intermediate. nih.govescholarship.orgnih.govoup.comanu.edu.auresearchgate.netnih.govscilit.com
Corey dione as a common intermediate: The Corey dione (e.g., tetracyclic diketone 7 in some literature) has served as a pivotal intermediate from which DICA has been previously synthesized. nih.govnih.gov
Approaches to Corey dione: Formal syntheses have employed diverse strategies to construct this intermediate, including:
Diels-Alder based strategies. nih.govescholarship.orgoup.com
Transformation of phenanthrenoid precursors into pyrene-derived intermediates via intramolecular Michael reactions. acs.organu.edu.aunih.govacs.org
Sequences involving enone tandem vicinal difunctionalization, Friedel-Crafts cyclodehydration, and sequential stereocontrolled reductions. nih.govresearchgate.net
Dihydronaphthalene reduction routes. escholarship.org
Enantiospecific formal syntheses: Efforts have also focused on enantiospecific formal syntheses of DICA, ensuring the correct absolute configuration of the intermediate. nih.govresearchgate.netescholarship.org
Semisynthetic Modifications and Derivatization of this compound
While the primary focus for DICA has been total synthesis due to its scarcity from natural sources, the broader class of isocyanoterpenes (ICTs) has seen some semisynthetic modifications and derivatizations. nih.govmdpi.com These modifications are often explored to understand structure-activity relationships (SAR) or to improve properties.
Isonitrile Reactivity: The isonitrile functional group itself offers various avenues for derivatization, including protonation, Ugi and Passerini reactions, and metal coordination. nih.gov
Biosynthetic Insights: Some studies have suggested that certain related natural products, such as ureas (e.g., halichonadin A), might arise through non-enzymatic addition of amines (formed from isonitriles via hydration and decarboxylation) to isocyanates, indicating potential derivatization pathways. nih.gov
Analog Preparation: The synthesis of DICA and related ICTs allows for the preparation of analogs with structural variations. For instance, the Shenvi group's synthesis enabled the selective synthesis and antiplasmodial evaluation of DICA stereoisomers. nih.govnih.gov Simplified kalihinol analogues, another type of ICT, have been synthesized and evaluated for antimalarial activity, demonstrating that some retain high potency and are easier to access than the natural products. acs.orgresearchgate.net
Challenges in Derivatization: The synthesis of molecules with multiple isocyanide moieties can be challenging and often results in poor yields. acs.org Furthermore, the identification of late-stage isocyanide functionalization of complex molecules remains an area for further development. acs.org
Computational and Theoretical Investigations of Diisocyanoadociane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic landscape and reactivity of complex molecules like diisocyanoadociane. While comprehensive studies focusing exclusively on the electronic structure of this compound are not extensively detailed in publicly available literature, DFT has been instrumental in related contexts, such as in understanding the reactivity of precursors during its synthesis and for the structural elucidation of related isocyano diterpenes. researchgate.net
DFT calculations can provide valuable data on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are crucial for predicting the molecule's reactivity. For instance, the isonitrile functional groups (-N≡C) are known for their unique electronic character, possessing both nucleophilic and electrophilic potential. DFT calculations can quantify the electron density on the nitrogen and carbon atoms of the isonitrile groups, thereby predicting their susceptibility to electrophilic or nucleophilic attack. Furthermore, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. The isonitrile groups would likely contribute significantly to the HOMO. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. The regions around the isonitrile carbons could be electron-deficient. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity. A smaller gap would suggest higher reactivity. |
| Electron Density | Distribution of electrons across the molecule | High electron density on the nitrogen atoms of the isonitrile groups would confirm their nucleophilic character. |
| Electrostatic Potential | The potential energy of a proton at a particular location near a molecule | Would map the regions of positive and negative potential, highlighting sites for non-covalent interactions. |
This table is illustrative and based on general principles of quantum chemistry as applied to a molecule with the structure of this compound. Specific calculated values are not available in the cited literature.
Molecular Dynamics Simulations of this compound Interactions in Biological Environments
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of how a molecule like this compound might behave in a complex biological environment, such as in the presence of a lipid bilayer or interacting with a potential protein target. MD simulations can provide insights into the conformational changes of the molecule, its solvation properties, and the dynamics of its interactions with biological macromolecules.
To date, specific MD simulation studies on this compound have not been reported in the accessible scientific literature. However, such studies would be invaluable for understanding its mechanism of action. For example, simulating this compound in an aqueous environment could reveal its conformational flexibility and how it presents its functional groups for interaction. Furthermore, placing the molecule near a model cell membrane in a simulation could shed light on its ability to permeate the membrane, a crucial step for reaching intracellular targets. If a protein target is identified, MD simulations could be used to explore the dynamics of the binding process and the stability of the ligand-protein complex.
Table 2: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation Type | Objective | Potential Insights |
| Solvation in Water | To understand the behavior of this compound in an aqueous environment. | Reveal stable conformations in solution and the role of water in mediating intramolecular interactions. |
| Membrane Permeation | To investigate the ability of this compound to cross a biological membrane. | Determine the free energy barrier for membrane crossing and identify key interactions with lipids. |
| Protein-Ligand Interaction | To study the dynamics of this compound binding to a potential target protein. | Elucidate the binding pathway, the stability of the complex, and the conformational changes induced upon binding. |
This table outlines potential future research directions as no specific MD simulation studies on this compound are currently available.
Conformational Analysis and Energy Landscape Mapping of this compound
The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and to map the energy landscape that governs the transitions between them. For a complex, polycyclic molecule like this compound, understanding its preferred conformations is crucial for explaining its interaction with biological targets.
A thorough conformational analysis would involve systematic or stochastic searches of the conformational space, followed by quantum chemical calculations to determine the relative energies of the different conformers. This would result in an energy landscape, revealing the most stable low-energy conformations and the energy barriers between them.
Table 3: Key Conformational Features of this compound and Their Implied Importance
| Feature | Description | Implied Biological Significance |
| C7 Isonitrile Orientation | The stereochemical position of the isonitrile group at the C7 position. | An equatorial orientation is suggested to be crucial for potent antiplasmodial activity. nih.gov |
| C20 Isonitrile Orientation | The stereochemical position of the isonitrile group at the C20 position. | An axial orientation is thought to enhance the activity conferred by the C7 isonitrile. nih.gov |
| Tetracyclic Core Rigidity | The inherent structural rigidity of the fused four-ring system. | Provides a stable scaffold that pre-organizes the isonitrile groups in a specific spatial arrangement. |
Prediction of Spectroscopic Signatures via Computational Chemistry for this compound Characterization
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for the structural elucidation and characterization of new or complex molecules. Techniques such as computational NMR (Nuclear Magnetic Resonance) chemical shift prediction and Time-Dependent Density Functional Theory (TDDFT) for calculating Electronic Circular Dichroism (ECD) spectra are particularly useful.
In the context of isocyano-containing natural products, these methods have been successfully applied. For instance, computational NMR chemical shift predictions have been used to help assign the complex NMR spectra of newly isolated isocyano diterpenes. researchgate.net This involves calculating the magnetic shielding of each nucleus in a computationally optimized structure of the molecule and then comparing the predicted chemical shifts with experimental data.
Similarly, TDDFT-ECD calculations have been used to determine the absolute configuration of chiral centers in these types of molecules. researchgate.net This method simulates the ECD spectrum for a given stereoisomer, which can then be compared to the experimentally measured spectrum. A good match between the calculated and experimental spectra allows for the confident assignment of the molecule's absolute stereochemistry. While the specific application of these techniques to this compound itself is not detailed in the available literature, their use on closely related compounds demonstrates their applicability and importance in this chemical class.
Table 4: Application of Computational Spectroscopy for Isocyanoterpenes
| Computational Method | Spectroscopic Property | Purpose in Structural Elucidation |
| Computational NMR | Chemical Shifts (¹H and ¹³C) | Aids in the assignment of complex NMR spectra and verification of the proposed structure. |
| TDDFT-ECD | Electronic Circular Dichroism Spectrum | Determination of the absolute configuration of chiral centers by comparing calculated and experimental spectra. researchgate.net |
Ligand-Target Docking and Binding Affinity Predictions for this compound and Analogues
Ligand-target docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific receptor, as well as the strength of the binding. This method is instrumental in drug discovery for understanding how a ligand interacts with its biological target at the molecular level. For this compound, which exhibits potent antiplasmodial activity, identifying its molecular target within the Plasmodium parasite is a key research goal.
Currently, the precise molecular target of this compound is not definitively known, although its mechanism of action is thought to be distinct from the inhibition of heme detoxification, a common mechanism for antimalarial drugs. researchgate.netnih.gov Without a known target structure, conducting specific ligand-target docking studies is not feasible.
However, once a target is identified, molecular docking would be a critical next step. The process would involve docking the 3D structure of this compound into the binding site of the target protein. The docking algorithm would then predict the most stable binding pose and calculate a docking score, which is an estimate of the binding affinity. This information would be invaluable for understanding the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that are responsible for the compound's biological activity. Furthermore, docking studies could be extended to analogues of this compound to rationalize their structure-activity relationships (SAR) and to guide the design of new, more potent inhibitors.
Table 5: Hypothetical Ligand-Target Docking Workflow for this compound
| Step | Description | Objective |
| 1. Target Identification | Experimental identification and structural characterization (e.g., via X-ray crystallography or cryo-EM) of the biological target of this compound in Plasmodium. | To obtain a 3D structure of the receptor for docking studies. |
| 2. Binding Site Prediction | Identification of potential binding pockets on the surface of the target protein. | To define the region where this compound is likely to bind. |
| 3. Molecular Docking | Computational placement of this compound into the predicted binding site. | To predict the binding pose and estimate the binding affinity (docking score). |
| 4. Interaction Analysis | Detailed examination of the interactions between this compound and the amino acid residues in the binding site. | To understand the molecular basis of binding and identify key interactions. |
| 5. Analogue Docking | Docking of known active and inactive analogues of this compound. | To validate the docking protocol and rationalize the observed structure-activity relationships. |
This table represents a standard workflow that could be applied to this compound once its molecular target is identified.
Biological Interactions and Mechanistic Elucidation of Diisocyanoadociane
Identification of Molecular Targets and Binding Partners for Diisocyanoadociane
Initial hypotheses regarding the mechanism of action of this compound, and the broader isocyanoterpene class, centered on the inhibition of heme detoxification in malaria parasites nih.govresearchgate.netmdpi.com. This process involves preventing the crystallization of free heme into hemozoin, a critical detoxification pathway for Plasmodium falciparum nih.gov. Computational models have supported the binding of these compounds to heme nih.gov.
However, subsequent studies, particularly those demonstrating DICA's activity against liver-stage malaria parasites, have indicated that inhibition of heme detoxification may not be the sole or exclusive mechanism of action nih.govresearchgate.netacs.orgacs.org. This suggests the involvement of alternative or additional molecular targets. While specific direct binding partners for DICA beyond heme are not extensively detailed in the current literature, related isocyanoterpenes, such as the kalihinol class, have been shown to inhibit bacterial folate biosynthesis and induce a copper-deficient phenotype in zebrafish embryos nih.gov. These observations suggest that other ICTs, including DICA, might engage targets involved in folate metabolism or exhibit copper-chelating properties, given that strategies targeting folate metabolism are established in malaria therapeutics and intracellular copper chelation can arrest parasite maturation nih.gov.
Furthermore, this compound has demonstrated cytotoxicity against various cancer cell lines, including A549, HT-29, and P388 acs.org. For other isocyanide-containing compounds acting as tyrosinase inhibitors, the isocyano group has been identified as a copper-coordinating moiety, suggesting a potential metal-coordination mechanism for the biological activity of isocyanides in general acs.org.
Cellular Pathway Modulation and Signaling Interference by this compound
While this compound's potent antimalarial activity is well-established, detailed descriptions of specific cellular pathways modulated or signaling interference mechanisms directly attributed to DICA are limited. Research suggests that multiple pathways may be targeted by isocyanoterpenes, advocating for an agnostic approach to target identification for comprehensive mechanistic studies nih.gov.
In the context of other isocyanide natural products, such as xanthocillin X, studies have revealed modulation of cellular processes. Xanthocillin X has been shown to induce vacuolization, a signal of apoptosis, and may target complex V, phospholipase C (PLC), and prostaglandin (B15479496) synthetases acs.org. It also appears to affect class III PI3K/Beclin 1 and MEK/ERK signaling pathways acs.org. While these findings pertain to a different isocyanide, they illustrate the potential for this class of compounds to interfere with fundamental cellular signaling cascades. One source briefly mentions an association between 7,20-diisocyanoadociane and the cAMP cell signaling pathway, though without further elaboration on the nature of this interaction scispace.com.
Enzymatic Inhibition and Activation Mechanisms of this compound
The primary enzymatic mechanism proposed for this compound's antimalarial activity is the inhibition of heme detoxification, specifically the crystallization of heme into hemozoin nih.govresearchgate.net. This process is crucial for the survival of the malaria parasite, which produces large quantities of toxic free heme during hemoglobin digestion nih.govresearchgate.net. However, as noted, this is not considered the exclusive mechanism, particularly given DICA's activity against liver-stage parasites nih.govresearchgate.netacs.orgacs.org.
Beyond heme detoxification, direct enzymatic inhibition or activation mechanisms specifically attributed to this compound are not explicitly detailed in the available literature. However, the broader class of isocyanides, to which DICA belongs, is known for its ability to inhibit copper-containing enzymes such as tyrosinases, where the isocyano group functions as a copper-coordinating moiety acs.org. This suggests a general mode of enzymatic interaction for isocyanides. Furthermore, the related kalihinol class of isocyanoterpenes has been implicated in the inhibition of bacterial folate biosynthesis, implying an enzymatic target within that metabolic pathway nih.gov.
Structure-Activity Relationship (SAR) Studies of this compound Analogues in Biological Systems
The inherent scarcity of natural this compound has historically posed a significant challenge to comprehensive structure-activity relationship (SAR) studies nih.gov. However, advancements in chemical synthesis have facilitated the production of DICA and its analogues, enabling more detailed investigations into their biological activities nih.govresearchgate.netnih.gov.
This compound exhibits potent antimalarial activity, with reported IC₅₀ values against Plasmodium falciparum D6 and W2 strains (both drug-resistant) as low as 5 nM and 4 nM, respectively nih.gov. It also demonstrates activity against liver-stage parasites (P. berghei) with IC₅₀ values near or below 1 μM nih.govresearchgate.net.
Specific SAR insights for DICA derivatives highlight the critical role of the isocyanide groups and their stereochemistry. For example, the isocyanide group is generally considered essential for the observed antimalarial activity of these compounds nih.gov. Bis-isonitrile compounds, such as DICA, typically exhibit superior antimalarial potency compared to their mono-isonitrile counterparts nih.gov. Furthermore, research indicates the importance of the isocyanide at the 7-position being in an equatorial orientation for antimalarial activity, while the isocyano group at the 20-position appears to be less directly involved in the primary interaction researchgate.net. In contrast, a C7 isothiocyanate or isocyanate derivative showed a 10-20 fold decrease in activity, whereas a C20 isocyanate increased potency escholarship.org. A single isonitrile in isocycloamphilectane also resulted in a significant drop in activity compared to DICA escholarship.org.
Despite these findings, some studies suggest that clear, consistent SAR trends across all simplified analogues remain elusive, possibly due to the complex interplay of structural features and multiple potential mechanisms of action acs.org.
Table 1: Antimalarial Activity of this compound
| Compound | Biological Model / Strain | IC₅₀ (nM) / μM | Reference |
| 7,20-Diisocyanoadociane | P. falciparum (D6) | 5 nM | nih.gov |
| 7,20-Diisocyanoadociane | P. falciparum (W2) | 4 nM | nih.gov |
| 7,20-Diisocyanoadociane | Liver-stage parasites | ≤ 1 μM | nih.govresearchgate.net |
| 7,20-Diisocyanoadociane | P. falciparum (D6) | 14 nM | acs.org |
| 7,20-Diisocyanoadociane | P. falciparum (W2) | 13.2 nM | acs.org |
Comparative Mechanistic Investigations of this compound Across Diverse Non-Human Biological Models
The primary and most extensively studied non-human biological models for this compound are the malaria parasites Plasmodium falciparum (for both blood-stage and liver-stage infections) and Plasmodium berghei (for liver-stage activity) nih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.net. These models have been instrumental in characterizing DICA's potent antimalarial efficacy and in challenging the initial hypothesis of a sole heme detoxification inhibition mechanism nih.govresearchgate.net.
Beyond antimalarial activity, this compound has also been investigated for its effects on other non-human biological systems. It has shown antibacterial activity against both Gram-negative bacteria, such as Escherichia coli and Vibrio harveyi, and Gram-positive bacteria like Bacillus megaterium escholarship.org. Additionally, DICA has exhibited antifungal activity against Eurotium repens and Mycotypha microspore, although it was inactive against Fusarium oxysporum escholarship.org. While direct mechanistic details in these diverse models are less elaborated than for malaria, these findings underscore the broad-spectrum biological potential of this compound. The related kalihinol class of ICTs has also been shown to induce a copper-deficient phenotype in zebrafish embryos, suggesting potential for similar metal-related interactions in other biological systems for DICA nih.gov.
Role of this compound's Isocyanide Functionality in Biological Activity
The isocyanide functional groups are a defining and rare feature of natural products like this compound, and they are strongly correlated with the potent biological activities observed in isocyanoterpenes nih.govacs.orgnih.gov. These groups are considered "unconventional pharmacophores" with significant potential, particularly as metal-coordinating warheads acs.orgresearchgate.net.
Chemically, aliphatic isocyanides are notable for being strong σ-donors and weaker π-acceptors compared to carbon monoxide, which influences their ability to form complexes with various metal oxidation states acs.org. This metal-coordinating property is crucial, as evidenced by the complete loss of inhibitory activity toward copper-containing enzymes like tyrosinases when the isocyano group is replaced by a nitrile in other compounds, indicating the isocyano group's role as a copper-coordinating moiety acs.org.
In the context of antimalarial activity, the isonitrile group is deemed essential for the observed effects nih.gov. Furthermore, the presence of two isonitrile groups, as in this compound, contributes to enhanced potency, with bis-isonitrile compounds generally outperforming mono-isonitrile analogues nih.gov. The specific stereochemical orientation of these groups also plays a role, with the equatorial isocyanide at the 7-position being particularly important for antimalarial activity researchgate.net. Despite their reactivity, the isonitrile functional groups in these compounds have been shown not to be a metabolic liability acs.org.
The biosynthesis of the isocyano group in natural products, including ICTs, typically involves enzymatic processes where the carbon atom of the isocyanide is derived from the C-2 carbon atom of ribulose-5-phosphate, and the nitrogen from amino acids such as tyrosine, tryptophan, or glycine (B1666218) escholarship.orgacs.orguni-duesseldorf.de.
Preclinical Applications and Functional Relevance of Diisocyanoadociane
Efficacy of Diisocyanoadociane in In Vitro Cell Culture Models
This compound has demonstrated notable efficacy across various in vitro cell culture models, particularly in the areas of cytotoxicity against cancer cell lines and potent antimalarial activity.
Cytotoxic Activity: DICA exhibits cytotoxic effects against a range of human cancer cell lines. Specific findings include:
A549 (human lung carcinoma): EC50 = 13.0 μM
HT-29 (human colorectal adenocarcinoma): EC50 = 1.2 μM
P388 (murine leukemia): EC50 = 0.7 μM
MCF-7 (human breast cancer cells): Potent cytotoxic activity observed. organic-chemistry.org
The compound's ability to inhibit cell proliferation in these diverse cancer cell lines underscores its potential as a lead structure for anticancer therapies.
Antimalarial Activity: this compound is recognized as a potent antimalarial isocyanoterpene, displaying significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy extends to both drug-sensitive and drug-resistant strains. organic-chemistry.orgresearchgate.net
Key in vitro antimalarial data include:
Plasmodium falciparum (D6 strain): IC50 = 14 nM (Selectivity Index (SI) = 1000)
Plasmodium falciparum (W2 strain): IC50 = 13.2 nM (SI = 1100)
Plasmodium berghei (liver-stage, PbLuc): IC50 = 1.3 μM
The nanomolar potency against Plasmodium falciparum highlights DICA's promise as an antimalarial agent.
Table 1: In Vitro Efficacy of this compound
| Activity Type | Cell Line / Strain | Efficacy Measure | Value | Reference |
| Cytotoxicity | A549 | EC50 | 13.0 μM | |
| Cytotoxicity | HT-29 | EC50 | 1.2 μM | |
| Cytotoxicity | P388 | EC50 | 0.7 μM | |
| Cytotoxicity | MCF-7 | Potent Activity | Not specified | organic-chemistry.org |
| Antimalarial | P. falciparum (D6) | IC50 | 14 nM (SI = 1000) | |
| Antimalarial | P. falciparum (W2) | IC50 | 13.2 nM (SI = 1100) | |
| Antimalarial | P. berghei (Liver-stage) | IC50 | 1.3 μM |
Preclinical Efficacy of this compound in Non-Human Organismal Models
While this compound demonstrates potent in vitro activities, comprehensive detailed research findings specifically on its preclinical efficacy in non-human organismal models are less extensively documented in the provided search results. The broader class of isocyanoterpenes (ICTs), to which DICA belongs, has been investigated for in vivo antimalarial activity. researchgate.net For instance, studies on related isonitriles have shown in vivo activity. researchgate.net The chemical synthesis of DICA has enabled further biological testing, which is a crucial step towards evaluating its potential in animal models. researchgate.net However, explicit data on specific outcomes such as parasite burden reduction or survival rates directly attributable to this compound in animal models are not detailed in the available information. Research on the stability of related isonitriles in liver microsomes (human and murine) suggests that the isonitrile functional group, critical for activity, is not an inherent liability, which is important for in vivo translation.
Biotechnological Applications of this compound and its Derivatives
The study of this compound and its derivatives holds significant promise for biotechnological applications, primarily stemming from its unique chemical structure and potent biological activities. While direct industrial applications are not extensively detailed, the focus is on leveraging the understanding of its biosynthesis and chemical synthesis for future biotechnological endeavors.
Sustainable Production of Bioactive Metabolites: this compound is a natural product isolated from marine sponges. nih.gov The challenge of obtaining sufficient quantities of such scarce marine metabolites for research and potential development has driven efforts in chemical synthesis. The successful development of concise and stereocontrolled synthetic routes for DICA, often involving multiple steps, represents a biotechnological advancement in itself, enabling the consistent supply of the compound for further study. organic-chemistry.orgresearchgate.net
Furthermore, research into the biosynthetic pathways of isonitriles, including DICA, offers prospects for engineering the producing organisms or their enzymatic machinery for biotechnological production. Understanding how marine organisms synthesize these complex molecules can lead to strategies for sustainable and scalable production of pharmacologically important metabolites, either through mariculture, partial synthesis from biotechnologically available precursors, or cloning and expression of key biosynthetic gene clusters.
Development of Novel Chemical Scaffolds: The unique isonitrile functional group and the complex polycyclic carbocyclic core of this compound make it an intriguing scaffold for medicinal chemistry. The synthesis of DICA and its analogs allows for the exploration of structure-activity relationships (SARs), which is crucial for designing new compounds with improved properties. This natural product-inspired approach can lead to the development of novel anti-cancer agents or antimalarials with unique mechanisms of action.
Future Research Directions and Unaddressed Challenges in Diisocyanoadociane Studies
Advancements in Diisocyanoadociane Biosynthetic Pathway Elucidation and Engineering
The biosynthesis of this compound presents a fascinating area for future research, primarily due to its distinctive ring skeleton and the rare occurrence of isocyanide functional groups in terrestrial organisms uct.ac.za. Initial studies have provided foundational insights, demonstrating the efficient incorporation of sodium [14C]cyanide into the isocyanide carbons of DICA by the marine sponge Amphimedon sp. (formerly Adocia sp.) uct.ac.zanih.govsemanticscholar.org. Further investigations confirmed that zinc [14C]cyanide and isobutyraldehyde (B47883) [14C]cyanohydrin also serve as effective precursors, while common amino acids such as alanine, glycine (B1666218), leucine, and arginine are not utilized for isocyanide synthesis in this pathway uct.ac.zasemanticscholar.org. The biosynthetic origin of the isocyanide groups is further clarified by the specific incorporation of [14C]-diisothiocyanatoadociane and [14C]-thiocyanate into Amphimedon terpenensis chemspider.com.
Despite these findings, the complete elucidation of the DICA biosynthetic pathway remains an unaddressed challenge. Critical areas for future research include identifying the specific enzymes responsible for the unique cyclization of the C20 skeleton and understanding the precise mechanisms behind observed methyl migrations uct.ac.za. Advancements in genomics and proteomics of the host sponge Amphimedon sp. could lead to the discovery of novel biosynthetic gene clusters. Engineering these pathways into heterologous microbial systems holds significant promise for sustainable and scalable production of DICA, circumventing the limitations of natural product isolation from scarce marine sources.
Innovation in this compound Total Synthesis for Scalable Production and Analogue Libraries
The scarcity of naturally occurring this compound has historically impeded comprehensive research into its biological properties rsc.orgorganic-chemistry.orgnih.gov. This challenge has driven significant innovation in its total synthesis. Early synthetic routes were often lengthy and struggled with stereochemical control, particularly concerning the introduction of the two isonitrile groups organic-chemistry.org. For instance, some syntheses required up to 40 steps with stereocontrol or 27 steps yielding a near-equimolar mixture of isonitrile diastereomers organic-chemistry.orgnih.gov.
Recent breakthroughs have focused on developing more concise and stereoselective synthetic strategies. Notable progress includes a synthesis from dehydrocryptone achieved in as few as 10 steps (13 steps from commercially available material). These improved methods have addressed key synthetic hurdles, such as the simultaneous and stereoselective incorporation of both axial and equatorial tert-alkyl isonitriles, precise installation of correct stereochemistry at various centers, stereoselective annulation of the tetracyclic core, and the development of chemoselective reactions to minimize functional group interconversions organic-chemistry.org.
Future research in this domain should prioritize further streamlining the total synthesis to enable truly scalable production. This could involve exploring novel catalytic methodologies, biomimetic synthetic approaches, or flow chemistry techniques. Furthermore, the development of diverse analogue libraries through chemical synthesis is critical for comprehensive structure-activity relationship (SAR) studies, which are essential for understanding and optimizing DICA's biological effects, especially given that its full mechanism of action is still under investigation organic-chemistry.orgnih.gov.
High-Throughput Screening for Novel this compound Biological Activities and Targets
This compound is well-established for its potent antimalarial activity against various Plasmodium strains, including Plasmodium falciparum (D6 and W2) and liver-stage Plasmodium berghei rsc.orgorganic-chemistry.orgnih.gov. Reported half-maximal inhibitory concentration (IC50) values for DICA against P. falciparum are as low as 5 nM (D6) and 4 nM (W2) organic-chemistry.orgnih.gov. Against liver-stage P. berghei, IC50 values of 1.3 μM for DICA and 0.93 μM for a related compound have been observed.
Table 1: Antimalarial Activity of 7,20-Diisocyanoadociane (DICA)
| Strain/Stage | IC50 (nM) | Reference |
| P. falciparum (D6) | 5 | organic-chemistry.orgnih.gov |
| P. falciparum (W2) | 4 | organic-chemistry.orgnih.gov |
| P. berghei (Liver-stage) | 1300 |
While initial hypotheses suggested that DICA's antimalarial action involved the inhibition of heme detoxification (crystallization to hemozoin), subsequent studies indicate that this is not the sole mechanism, particularly for liver-stage activity rsc.orgorganic-chemistry.orgnih.gov. The precise and comprehensive mechanism of action for potent antimalarial isocyanides, including DICA, remains an open question.
High-throughput screening (HTS) is an indispensable tool for future research to identify additional biological activities beyond antimalarial effects and to pinpoint specific molecular targets. This would involve screening DICA and its synthetic analogues against a broad spectrum of disease models, including other infectious agents, various cancer cell lines, and inflammatory pathways. Coupling HTS with target deconvolution strategies, such as affinity proteomics or chemical genetics, could reveal previously unknown therapeutic avenues and provide a clearer understanding of DICA's multifaceted mechanisms of action.
Development of Advanced Computational Models for this compound Activity Prediction
Computational modeling has played a role in understanding this compound's interactions, particularly in studies concerning its coordination to heme and its proposed inhibition of hemozoin formation organic-chemistry.org. Three-dimensional quantitative structure-activity relationship (3D-QSAR) and receptor modeling methodologies have suggested that the parasite target for DICA likely possesses a hydrophobic pocket capable of forming electrostatic interactions. However, the observed complex SAR patterns and the finding that heme binding is not the exclusive mechanism of action underscore the need for more sophisticated computational approaches organic-chemistry.orgnih.gov.
Future advancements in computational models for DICA activity prediction should focus on several key areas:
Enhanced QSAR Models: Developing more robust quantitative structure-activity relationship models by incorporating a wider array of molecular descriptors and leveraging advanced machine learning algorithms to predict biological activity more accurately.
Molecular Dynamics Simulations: Employing molecular dynamics simulations to gain an atomic-level understanding of DICA's dynamic interactions with putative biological targets, providing insights into binding kinetics and conformational changes.
De Novo Design: Utilizing de novo design algorithms to computationally generate novel DICA analogues with predicted improved activity, selectivity, or pharmacokinetic properties, guiding future synthetic efforts.
Integrated Computational-Experimental Loops: Establishing iterative cycles where computational predictions inform experimental design, and experimental results, in turn, refine and validate computational models, leading to a more efficient discovery process.
Integration of this compound Research with Systems Biology and Omics Approaches
Systems biology offers a holistic framework to understand complex biological phenomena by integrating diverse experimental and computational approaches, including various "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics. While specific integrated omics studies on DICA are not extensively documented, their application represents a critical future direction for comprehensively understanding its biological impact.
Integrating DICA research with systems biology and omics approaches would involve:
Genomics and Transcriptomics: Analyzing global gene expression changes in target organisms (e.g., Plasmodium parasites or human cells) upon DICA exposure. This could reveal affected cellular pathways, potential mechanisms of resistance, and DICA's broader influence on cellular processes.
Proteomics and Metabolomics: Investigating alterations in protein expression profiles and metabolite levels to gain deeper insights into DICA's cellular effects, its impact on metabolic networks, and its modulation of host-pathogen interactions.
Microbiome Studies: Given DICA's origin from marine sponges and its known antimicrobial properties, exploring its effects on microbial communities, both within its natural host and in potential therapeutic contexts, could uncover new ecological roles or therapeutic applications.
Network Biology: Constructing and analyzing molecular interaction networks to map DICA's direct and indirect targets, identify off-target effects, and understand its system-wide perturbations. This approach could uncover synergistic interactions with other compounds and provide a more complete picture of DICA's therapeutic potential and ecological significance.
This interdisciplinary integration promises to unlock a deeper understanding of DICA's biological activities, mechanism of action, and its potential for therapeutic development.
Q & A
Basic: What experimental protocols are recommended for synthesizing Diisocyanoadociane with high purity?
Methodological Answer:
Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst ratios). Detailed protocols should include:
- Stepwise characterization using / NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Purity validation via HPLC (>98% purity threshold) with a C18 column and gradient elution .
- Safety protocols for handling isocyanate intermediates, including inert atmosphere conditions to prevent hydrolysis .
Supporting Data Example:
| Parameter | Optimal Condition | Characterization Method |
|---|---|---|
| Reaction Temp. | -10°C to 0°C (exothermic) | In-situ IR monitoring |
| Solvent | Dry THF | NMR |
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
Contradictions (e.g., unexpected shifts or MS fragmentation patterns) require:
- Computational validation using DFT calculations (e.g., Gaussian09) to model electronic environments and predict spectral behavior .
- Alternative analytical techniques such as X-ray crystallography for unambiguous structural confirmation .
- Statistical error analysis (e.g., confidence intervals for peak integration in NMR) to rule out instrumental artifacts .
Case Study: Discrepancies in carbonyl stretching frequencies (FT-IR) may arise from solvent polarity effects; replicate experiments in varying solvents (DCM vs. DMSO) can isolate environmental impacts .
Basic: What are the best practices for determining this compound’s physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Solubility profiling using the shake-flask method across solvents (water, ethanol, hexane) with UV-Vis quantification at λmax 270 nm .
- Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .
Data Presentation Tip: Use ternary phase diagrams for multi-solvent systems and Arrhenius plots for thermal decay kinetics .
Advanced: How to design a mechanistic study to probe this compound’s reactivity under catalytic conditions?
Methodological Answer:
- Kinetic isotope effects (KIE) experiments to identify rate-determining steps (e.g., / in deutero-solvents) .
- In-situ spectroscopic monitoring (e.g., ReactIR or stopped-flow UV-Vis) to capture transient intermediates .
- Control experiments with competing substrates to map steric/electronic influences on reaction pathways .
Design Framework: Align with the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure methodological rigor .
Basic: How should researchers present this compound data to ensure reproducibility?
Methodological Answer:
- Structured reporting : Separate "Materials and Methods" from "Results," with raw data (e.g., NMR FID files) in supplementary materials .
- Standardized metadata : Include instrument calibration details (e.g., NMR lock frequency, HPLC column batch) .
Common Pitfall : Avoid overloading main-text tables; use appendices for exhaustive datasets (e.g., 50+ reaction entries) .
Advanced: What strategies integrate multi-omics data (e.g., metabolomics) with this compound’s bioactivity profiles?
Methodological Answer:
- Network pharmacology models to link compound structure with protein targets (e.g., SwissTargetPrediction) .
- Multivariate analysis (PCA, PLS-DA) to correlate spectral data (NMR/MS) with biological endpoints (IC50) .
Validation Step : Use knockout cell lines or enzyme inhibition assays to confirm predicted pathways .
Basic: How to formulate a research question on this compound’s environmental fate?
Methodological Answer:
- PICO Framework : Population (aquatic ecosystems), Intervention (this compound exposure), Comparison (control groups), Outcome (biodegradation half-life) .
- Scope refinement : Narrow from "How toxic is it?" to "What is the EC50 of this compound in Daphnia magna over 48 hours?" .
Advanced: How to address ethical considerations in in vivo studies of this compound?
Methodological Answer:
- 3Rs Compliance : Replacement (computational models for acute toxicity), Reduction (optimal sample size via power analysis), Refinement (non-invasive imaging) .
- Ethical Review : Submit protocols to institutional IACUC with justification for vertebrate use .
Basic: What literature review strategies are effective for this compound research?
Methodological Answer:
- Boolean Searches : Combine terms (e.g., "this compound AND (synthesis OR catalysis)") across SciFinder, PubMed, and Web of Science .
- Citation Tracking : Use tools like Connected Papers to map seminal studies and identify knowledge gaps .
Advanced: How to apply machine learning for predicting this compound’s supramolecular assembly?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
